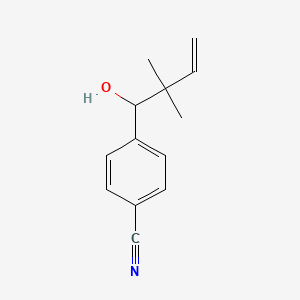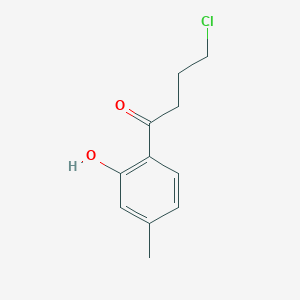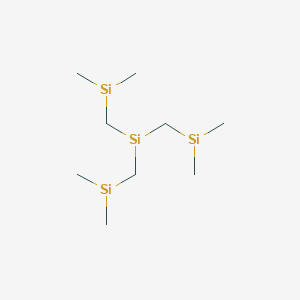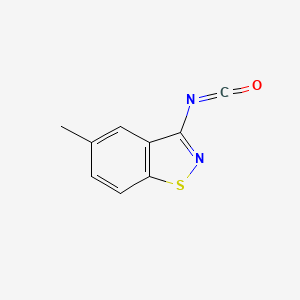![molecular formula C23H24O5 B14319008 Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- CAS No. 106115-49-5](/img/structure/B14319008.png)
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- is an organic compound with the molecular formula C23H24O5 It is a derivative of cyclopentanone, featuring two 3,4-dimethoxyphenyl groups attached via methylene bridges at the 2 and 5 positions of the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- typically involves the condensation reaction between cyclopentanone and 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- involves its interaction with various molecular targets and pathways. The compound’s methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress and cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanone, 2,5-bis[(2,4-dimethoxyphenyl)methylene]-, (E,E)-
- Cyclopentanone, 2,5-bis[(2,6-dimethoxyphenyl)methylene]-, (E,E)-
- Cyclopentanone, 2,5-bis[(2,5-dimethoxyphenyl)methylene]-, (E,E)-
- Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-, (E,E)-
Uniqueness
Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The (E,E)-configuration also contributes to its distinct structural and functional properties .
Propriétés
Numéro CAS |
106115-49-5 |
|---|---|
Formule moléculaire |
C23H24O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H24O5/c1-25-19-9-5-15(13-21(19)27-3)11-17-7-8-18(23(17)24)12-16-6-10-20(26-2)22(14-16)28-4/h5-6,9-14H,7-8H2,1-4H3 |
Clé InChI |
NADUQCROZYTGPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)







![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)



